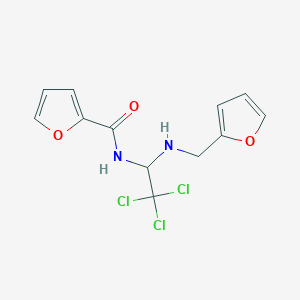

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O3/c13-12(14,15)11(16-7-8-3-1-5-19-8)17-10(18)9-4-2-6-20-9/h1-6,11,16H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCLJFMNTWTHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,2,2-trichloroethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The trichloromethyl group can be reduced to form dichloromethyl or monochloromethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, dichloromethyl derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trichloromethyl group and furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Spectral Data :

- IR : Strong absorption at ~3310 cm⁻¹ (amide N-H stretch) and ~3127 cm⁻¹ (aromatic C-H) .

- NMR : Characteristic signals for furan protons (~δ 6.3–7.4 ppm) and trichloroethyl carbons (~δ 70–80 ppm) .

Structural and Functional Comparison with Analogues

Table 1: Key Structural Analogues and Their Properties

Enzyme Binding and Docking Studies

- Target Compound : Molecular docking (AutoDock Vina) predicts moderate binding to fungal cytochrome P450 enzymes (ΔG ≈ -10 kcal/mol) due to furan ring π-π stacking and trichloroethyl hydrophobic interactions .

- Thiadiazole Analogue () : Exhibits stronger inhibition of Candida albicans (MIC = 8 µg/mL) via thiadiazole-mediated disruption of ergosterol biosynthesis .

- Thioureido Derivative () : Binds to GADD34:PP1 with ΔG = -12.3 kcal/mol, comparable to salubrinal (ΔG = -13.1 kcal/mol), but lacks hydrogen bonding, relying on hydrophobic contacts .

Antimicrobial Activity

- Furan-containing analogues (e.g., chromenopyridine derivatives) show broad-spectrum activity against E. coli (MIC = 16–32 µg/mL) and S. aureus (MIC = 8–16 µg/mL) .

- The trichloroethyl group enhances membrane permeability but may increase cytotoxicity (IC₅₀ ≈ 50 µM in mammalian cells) .

Biological Activity

N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 327.6 g/mol. The compound features a furan ring and a trichloromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl3N2O3 |

| Molecular Weight | 327.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | MIRNJQYHVSDJIC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CO1 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The trichloromethyl group may facilitate covalent binding to target enzymes, altering their activity. This interaction is often crucial in the design of enzyme inhibitors.

- Receptor Modulation : The furan ring can engage in π-π interactions with aromatic residues in protein structures, potentially modulating receptor activity.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against various pathogens.

Anticancer Properties

Research has indicated that compounds with similar structural features can exhibit significant anticancer activity. For instance, studies on derivatives of furan-containing compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial targets.

Case Studies and Research Findings

-

Study on Anticancer Activity : A study demonstrated that furan derivatives exhibited IC50 values ranging from 1.55 μM to 10.76 μM against specific cancer cell lines, indicating strong potential for further development as anticancer agents .

Compound IC50 (μM) Cancer Type F8-B22 1.55 Breast Cancer F8-S43 10.76 Lung Cancer - Antimicrobial Screening : Another study highlighted the antimicrobial effects of similar compounds against bacterial strains such as E. coli and S. aureus, suggesting that this compound may also exhibit comparable activity .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with trichloroethylamine intermediates. Key steps include:

- Amide bond formation : Reacting furan-2-carbonyl chloride with a trichloroethylamine derivative under reflux in acetonitrile or dichloromethane ().

- Optimization : Temperature (80–120°C), solvent polarity, and reaction time (3–24 hours) are critical for yield and purity. For example, refluxing in acetonitrile for 3 hours achieved 75% yield in analogous compounds ().

- Purification : Chromatography or recrystallization from chloroform/methanol mixtures is used to isolate the product ().

Q. Which spectroscopic and structural characterization methods are recommended for this compound?

- NMR spectroscopy : 1H and 13C NMR confirm amide bond formation and substituent positions (e.g., furan protons at δ 6.3–7.5 ppm) ().

- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonds (N1⋯O3: 2.615 Å) and dihedral angles (e.g., 9.71° between phenyl and furan rings) ().

- FT-IR : Identifies functional groups (amide C=O at ~1670 cm⁻¹, N-H stretch at ~3310 cm⁻¹) ().

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 388.3) ().

Q. What in vitro assays are suitable for preliminary biological screening?

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal) with IC50 values calculated from dose-response curves ().

- Antimicrobial testing : Agar dilution or microbroth dilution assays assess activity against bacterial/fungal strains ().

- Antioxidant assays : DPPH radical scavenging evaluates redox activity ().

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions ().

- VolSurf+ : Models membrane permeability and blood-brain barrier penetration ().

Advanced Research Questions

Q. How can molecular docking simulations be optimized to predict binding affinities accurately?

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Free energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity estimates ().

- Molecular dynamics (MD) simulations : Run 50–100 ns trajectories to assess stability of ligand-target complexes ().

- Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify dissociation constants (Kd) ().

Q. How to design derivatives with enhanced bioactivity through structural modification?

- Scaffold hopping : Replace the trichloroethyl group with fluorinated or methyleneoxy analogs to improve target selectivity ().

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the furan ring to modulate redox potential ().

- Synthetic methodology : Employ continuous flow reactors for high-throughput synthesis of derivatives ().

Q. How to elucidate the mechanism of action involving specific molecular targets?

- Target identification : Use CRISPR-Cas9 knockout libraries to screen for genes essential for compound activity ().

- Pathway analysis : RNA-seq or proteomics identifies dysregulated pathways (e.g., apoptosis or oxidative stress) ().

- Competitive inhibition assays : Co-administer known inhibitors (e.g., salubrinal for GADD34:PP1) to confirm target engagement ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.